molecular formula C13H15N5S B1530601 N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine CAS No. 1379811-24-1

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B1530601
M. Wt: 273.36 g/mol
InChI Key: NFEHJUWEAQMWGU-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine (NCTA) is a synthetic compound that has been studied for its potential uses in scientific research. It is a heterocyclic amine that is composed of a five-membered ring of nitrogen, carbon, and sulfur atoms, and is a derivative of benzothiazole. Its structure allows it to interact with different types of molecules, making it useful for a variety of applications.

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry : Compounds related to N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine show potential in the synthesis of various organic structures. For instance, one study describes the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which could be a related compound in terms of its chemical structure and reactive properties (Farag et al., 1996).

  • Role in Cyclocondensation Reactions : Cyclocondensation reactions of compounds with similar structures have been studied, showing their utility in creating benzothiazole-2-carboxylates and benzazine derivatives, which are significant in medicinal chemistry (Dhameliya et al., 2017).

  • Applications in Peptide Synthesis : These compounds also find use in peptide synthesis. A study demonstrated the solution-phase synthesis of a hindered N-methylated tetrapeptide using related Bts-protected amino acid chlorides (Vedejs & Kongkittingam, 2000).

  • Antimicrobial and Anticancer Potential : Derivatives of triazine, which is part of the compound's structure, have been explored for their antimicrobial and anticancer activities. A study on novel derivatives of triazole-thiones and thiadiazoles indicated potential cytotoxicity against immunocompetent cells (Mavrova et al., 2009). Another research on 1,3,5-triazine-based pyrazolines highlighted their potential as anticancer agents (Moreno et al., 2018).

  • Corrosion Inhibition : Benzothiazole derivatives, an element of the compound , have been investigated for their effectiveness as corrosion inhibitors, particularly for steel in acidic environments (Hu et al., 2016).

properties

IUPAC Name

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-2-4-11-10(3-1)16-13(19-11)17-12-14-7-18(8-15-12)9-5-6-9/h1-4,9H,5-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEHJUWEAQMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CNC(=NC2)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139820
Record name 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

CAS RN

1379811-24-1
Record name 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 2
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 4
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 5
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

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